molecular formula C20H23N3O3S2 B2504294 N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 922969-39-9

N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide

Cat. No.: B2504294
CAS No.: 922969-39-9
M. Wt: 417.54
InChI Key: XFDBZXXWNQIUHY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide typically involves multi-step organic reactions One common method includes the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde This intermediate is then reacted with 4-aminobenzamide under specific conditions to form the benzamide derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzothiazole and benzamide derivatives

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide
  • N-(1,3-benzothiazol-5-yl)acetamide
  • 5′-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans]

Uniqueness

N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the butyl(ethyl)sulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-5-12-23(4-2)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-19-18(13-16)21-14-27-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDBZXXWNQIUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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